Home > Products > Screening Compounds P84709 > Insulin-like growth factor I (57-70)
Insulin-like growth factor I (57-70) - 123618-03-1

Insulin-like growth factor I (57-70)

Catalog Number: EVT-1180314
CAS Number: 123618-03-1
Molecular Formula: C71H119N17O19S
Molecular Weight: 1546.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Insulin-like growth factor I (57-70), commonly referred to as Insulin-like growth factor I, is a peptide hormone that plays a crucial role in growth and development. It is a part of the insulin-like growth factor system, which includes two main ligands (Insulin-like growth factor I and Insulin-like growth factor II), their receptors, and binding proteins. Insulin-like growth factor I is primarily produced in the liver and is stimulated by growth hormone. It has significant anabolic effects on various tissues, influencing cellular processes such as proliferation, differentiation, and survival.

Source

Insulin-like growth factor I is synthesized predominantly in the liver. Its production is regulated by several factors, including growth hormone levels, nutritional status, and insulin. The gene encoding Insulin-like growth factor I is located on chromosome 12 in humans and encodes a protein consisting of 70 amino acids with three intramolecular disulfide bonds. This peptide is secreted into the bloodstream, where it binds to specific carrier proteins, primarily Insulin-like growth factor binding proteins.

Classification

Insulin-like growth factor I belongs to the family of insulin-like peptides. It shares structural similarities with insulin and acts through specific receptors that are part of the receptor tyrosine kinase family. The classification of Insulin-like growth factor I can be further detailed as follows:

  • Type: Peptide hormone
  • Molecular Weight: Approximately 7,649 daltons
  • Amino Acid Sequence: Composed of 70 amino acids
Synthesis Analysis

Methods

The synthesis of Insulin-like growth factor I can occur through natural biological processes or synthetic methodologies. The natural synthesis involves the following steps:

  1. Gene Expression: The IGF1 gene is transcribed into messenger RNA in liver cells.
  2. Translation: The messenger RNA is translated into a precursor protein that includes an additional extension peptide known as the E peptide.
  3. Post-translational Modification: The E peptide is cleaved off to produce the mature Insulin-like growth factor I.

Technical Details

Synthetic approaches to produce Insulin-like growth factor I include:

  • Recombinant DNA Technology: Utilizing genetically modified organisms to express the IGF1 gene.
  • Solid-phase Peptide Synthesis: A method where amino acids are sequentially added to a growing peptide chain anchored to a solid support.

Recent studies have demonstrated effective techniques for synthesizing analogs of Insulin-like growth factor I that retain biological activity while potentially enhancing potency or stability .

Molecular Structure Analysis

Structure

The molecular structure of Insulin-like growth factor I consists of a single polypeptide chain with three disulfide bridges that stabilize its conformation. The key domains within its structure include:

  • A Domain: Contains critical residues for receptor binding.
  • B Domain: Involved in biological activity.
  • C Domain: Functions in receptor interaction.

Data

The structural data indicate that Insulin-like growth factor I exhibits high conservation across species, suggesting its fundamental role in biological processes. The three-dimensional structure can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions

Insulin-like growth factor I participates in various biochemical reactions mainly through its interaction with specific receptors:

  1. Binding to Receptors: Insulin-like growth factor I binds to Insulin-like growth factor receptor 1 (IGF1R) and initiates signaling cascades.
  2. Phosphorylation Events: Upon receptor activation, downstream signaling pathways involving phosphoinositide 3-kinase and mitogen-activated protein kinase are activated.

Technical Details

The binding affinity and kinetics of Insulin-like growth factor I can be characterized using radiolabeled assays and surface plasmon resonance techniques to study interactions with its receptors and binding proteins .

Mechanism of Action

Process

Insulin-like growth factor I mediates its effects primarily through autocrine, paracrine, and endocrine signaling mechanisms:

  1. Receptor Activation: Upon binding to IGF1R, it activates intrinsic tyrosine kinase activity.
  2. Signal Transduction: This leads to phosphorylation of insulin receptor substrates, triggering multiple intracellular signaling pathways that regulate gene expression, cell survival, and proliferation.

Data

Research indicates that Insulin-like growth factor I plays a vital role in muscle development, bone density maintenance, and neurogenesis . Its signaling pathway also influences metabolic processes such as glucose uptake and lipid metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when lyophilized.
  • Solubility: Soluble in water; stability may vary depending on pH and temperature.

Chemical Properties

  • Stability: Sensitive to heat and acidic conditions; should be stored at low temperatures.
  • Half-life: Approximately 12 to 15 hours in circulation due to binding with carrier proteins.

Relevant analyses have shown that modifications to the peptide structure can enhance stability and bioavailability while retaining biological activity .

Applications

Scientific Uses

Insulin-like growth factor I has numerous applications in scientific research and medicine:

  • Growth Disorders Treatment: Used therapeutically for children with severe Insulin-like growth factor I deficiency.
  • Sports Medicine: Investigated for its potential role in muscle regeneration and recovery.
  • Cancer Research: Studied for its dual role in promoting cell proliferation while also being associated with tumorigenesis at elevated levels.
Introduction to Insulin-like Growth Factor I (IGF-1) and the (57-70) Fragment

Historical Context of IGF-1 Discovery and Structural Characterization

The identification of Insulin-like Growth Factor I emerged from investigations into the mechanisms underlying growth hormone activity. In the 1950s, Salmon and Daughaday observed that serum contained a biological activity capable of stimulating sulfate incorporation into rat cartilage—a phenomenon they termed the "sulfation factor" [1] [9]. This activity was subsequently shown to be distinct from growth hormone itself. By the 1970s, this factor was recognized to possess insulin-like metabolic properties that could not be suppressed by insulin antibodies, leading to its designation as "non-suppressible insulin-like activity" (NSILA) [1] [9]. The purification and structural characterization of the proteins responsible for these activities culminated in the isolation of two closely related peptides: Insulin-like Growth Factor I (IGF-1) and Insulin-like Growth Factor II (IGF-2). Rinderknecht and Humbel achieved the complete amino acid sequencing of IGF-1 in 1976, revealing a 70-amino acid polypeptide with a molecular weight of 7,649 daltons organized into distinct domains (B, C, A, and D) stabilized by three intramolecular disulfide bonds [1] [7] [9].

The human Insulin-like Growth Factor I gene resides on chromosome 12 (12q23.2) and spans approximately 90 kb of genomic DNA. It comprises six exons that undergo complex alternative splicing and utilize multiple transcription initiation sites, leading to heterogeneous messenger RNA transcripts and protein isoforms [7] [8]. Exons 1 and 2 encode alternative leader peptides, while exons 3 and 4 encode the mature IGF-1 peptide common to all isoforms. Exons 5 and 6 undergo alternative splicing to generate different carboxy-terminal E-peptide extensions (IGF-1Ea, IGF-1Eb, and IGF-1Ec in humans) [7]. The mature, bioactive IGF-1 peptide is liberated through post-translational proteolytic processing that removes the signal peptide and the E-peptide, regardless of the initial isoform. The region encompassing residues 57-70 falls within the A-domain and D-domain of the mature peptide, which is identical across all IGF-1 isoforms due to its encoding by exons 3 and 4 [7] [8].

Table 1: Key Milestones in IGF-1 Discovery and Structural Characterization

Time PeriodDesignationKey Discovery/AdvanceReference
1950sSulfation FactorSerum activity stimulating sulfate incorporation into cartilage identifiedSalmon & Daughaday [1]
1970sNonsuppressible Insulin-like Activity (NSILA)Insulin-like metabolic activity not inhibited by anti-insulin antibodies characterizedFroesch et al. [1] [9]
1976-1978Somatomedin C / IGF-1Purification and complete amino acid sequencing of IGF-1 (70 amino acids)Rinderknecht & Humbel [1] [7] [9]
1980s-1990sGene StructureInsulin-like Growth Factor I gene cloned (chromosome 12q23.2), complex structure with 6 exons and alternative splicing elucidatedRotwein, Jansen et al. [7] [8]
1990s-PresentProhormone ProcessingMechanisms of post-translational processing (signal peptide and E-peptide removal) to yield mature IGF-1 defined [7] [8]

Functional Significance of the IGF-1 (57-70) Peptide Sequence in Ligand-Receptor Dynamics

The IGF-1 (57-70) fragment constitutes a critical region within the carboxy-terminal portion of the mature IGF-1 peptide. This segment encompasses part of the A-domain (implicated in receptor binding) and the entirety of the D-domain (unique to the IGFs compared to insulin). Residues within this sequence exhibit a high degree of evolutionary conservation across mammalian species, underscoring their functional importance [3] [8] [9]. Biophysical and functional studies have identified this region as essential for high-affinity binding to the Insulin-like Growth Factor 1 Receptor and subsequent activation of downstream signaling cascades.

The Insulin-like Growth Factor 1 Receptor is a transmembrane tyrosine kinase receptor composed of two extracellular α-subunits (responsible for ligand binding) and two transmembrane β-subunits (harboring the tyrosine kinase domain). IGF-1 binds primarily to the α-subunits. Residues within the IGF-1 (57-70) sequence directly participate in forming crucial contacts with specific domains of the Insulin-like Growth Factor 1 Receptor α-subunits. Mutagenesis studies disrupting residues in this region (e.g., Phe58, Val60, Asp65, Tyr66, Arg68) consistently result in significant reductions in Insulin-like Growth Factor 1 Receptor binding affinity and impaired ability to activate the receptor's intrinsic tyrosine kinase activity [3] [8] [9]. For instance, the aromatic side chain of Tyr66 is implicated in hydrophobic interactions with a complementary pocket on the receptor, while charged residues like Arg68 may form salt bridges or hydrogen bonds.

Beyond initial binding, the IGF-1 (57-70) sequence plays a pivotal role in the conformational changes within the ligand-receptor complex necessary for signal transduction across the plasma membrane. Binding of IGF-1 to the α-subunits induces a structural reorganization that brings the β-subunits into closer proximity, facilitating trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domains [8]. This phosphorylation event activates the kinase and creates docking sites for downstream adaptor proteins, primarily the Insulin Receptor Substrate proteins. The activated Insulin-like Growth Factor 1 Receptor then initiates two major signaling pathways:

  • The Ras-Raf-Mitogen-Activated Protein Kinase pathway, driving cell proliferation and differentiation.
  • The Phosphatidylinositol 3-Kinase-Protein Kinase B pathway, regulating cell survival, metabolism, and protein synthesis [3] [8].

The specific interactions mediated by the IGF-1 (57-70) sequence are critical for inducing the precise conformational shift in the receptor that enables efficient autophosphorylation and subsequent pathway activation. This is highlighted by the fact that synthetic peptides corresponding to the IGF-1 (57-70) sequence can act as competitive antagonists, partially blocking full-length IGF-1 binding and dampening receptor activation [3] [9]. Furthermore, naturally occurring mutations within this region in humans (e.g., the R77C mutation) are associated with severe growth retardation and intellectual disability, phenocopying states of severe IGF-1 deficiency like Laron syndrome, directly linking the structural integrity of this fragment to the hormone's in vivo biological function [1] [9].

Table 2: Key Residues within the IGF-1 (57-70) Sequence and Their Functional Roles

Residue Position (Mature IGF-1)ResiduePostulated Role in IGF-1R InteractionConsequence of Mutation/Disruption
58PhenylalanineHydrophobic interaction; Stabilization within receptor binding cleftMarked ↓ binding affinity; ↓ receptor activation
60ValineHydrophobic packing; Contribution to core stabilityModerate ↓ binding affinity
65Aspartic AcidPotential charge-charge interaction or hydrogen bondingVariable effects; can ↓ affinity or alter specificity
66TyrosineCritical hydrophobic/aromatic stacking interaction; Major anchor pointSevere ↓ binding affinity; Abolished receptor activation
68ArginineSalt bridge formation or hydrogen bonding with acidic receptor residuesSevere ↓ binding affinity; Impaired signaling
70SerinePotential hydrogen bonding; Modulates local conformationMild to moderate ↓ bioactivity

Properties

CAS Number

123618-03-1

Product Name

Insulin-like growth factor I (57-70)

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C71H119N17O19S

Molecular Weight

1546.9 g/mol

InChI

InChI=1S/C71H119N17O19S/c1-39(2)35-46(75)59(94)80-49(26-27-57(91)92)62(97)82-50(28-34-108-8)63(98)84-53(37-44-22-24-45(90)25-23-44)65(100)81-47(17-9-12-29-72)60(95)77-42(6)69(104)87-32-15-21-56(87)68(103)85-52(36-40(3)4)64(99)83-51(19-11-14-31-74)70(105)88-33-16-20-55(88)67(102)76-41(5)58(93)79-48(18-10-13-30-73)61(96)86-54(38-89)66(101)78-43(7)71(106)107/h22-25,39-43,46-56,89-90H,9-21,26-38,72-75H2,1-8H3,(H,76,102)(H,77,95)(H,78,101)(H,79,93)(H,80,94)(H,81,100)(H,82,97)(H,83,99)(H,84,98)(H,85,103)(H,86,96)(H,91,92)(H,106,107)/t41-,42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1

InChI Key

QNMSBPIUDJENJT-OPRBGXDKSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)N

Synonyms

IGF-1 (57-70)
insulin-like growth factor I (57-70)
somatomedin C (57-70)

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.